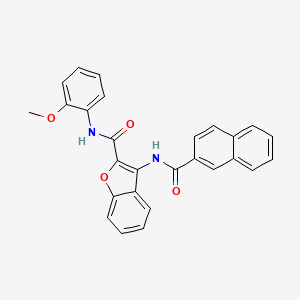

3-(2-naphthamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(2-naphthamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide typically involves cyclocoupling reactions or cascade formal [3 + 2] cycloadditions. For example, 3H-naphtho[2.1-b]pyran-2-carboxamides can be synthesized from a three-component cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids like ZnI2 and FeCl3 under air atmosphere (Nizami & Hua, 2018). Additionally, novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides can be prepared via In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition of 1,4-naphthoquinones or benzoquinones with β-ketoamides, showing broad substrate scope and high regioselectivity (Xia & Lee, 2014).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using techniques like X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed, showing it crystallizes in a triclinic system, and theoretical calculations provided insights into geometrical parameters, electronic properties, and antioxidant properties (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving benzofuran and naphthofuran derivatives, such as gas-phase pyrolysis, have been studied to understand their behavior under thermal conditions, revealing mechanisms involving elimination of alcohol or amine followed by extrusion of CO (Ibrahim et al., 2019). Additionally, Ru-catalyzed hydrodemethoxylation of ortho-methoxy-benzamides and -naphthamides presents a method for C-OMe bond activation and hydride reduction (Zhao & Snieckus, 2018).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of compounds structurally related to 3-(2-Naphthamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide has led to the development of novel synthetic methods and the exploration of their biological activities. For instance, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides, which share a similar naphtho and carboxamide moiety, can be achieved through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of ZnI2 and FeCl3. This reaction highlights the potential for creating diverse molecules with varied biological activities (Nizami & Hua, 2018).

Biological Activities

Compounds with structural similarities to 3-(2-Naphthamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide have been investigated for their biological activities. For example, derivatives of benzofuran and naphthalene carboxamides have shown potential as anti-inflammatory agents by inhibiting cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1, which are critical in the inflammatory process. This suggests a possible application of related compounds in the treatment of inflammatory diseases (Boschelli et al., 1995).

Additionally, certain benzofuran-3-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. These compounds were tested in vitro for their ability to protect neuronal cells from damage and to scavenge free radicals, indicating potential therapeutic applications in neurodegenerative diseases and conditions involving oxidative stress (Cho et al., 2015).

Safety And Hazards

This involves studying any potential hazards associated with the compound, including toxicity, flammability, and environmental impact.

Orientations Futures

This would involve speculating on potential future research directions, such as new synthesis methods, applications, or modifications of the compound.

Please consult with a qualified chemist or researcher for more specific and detailed information. This is a general guide and may not apply to all compounds. Always follow safety guidelines when handling chemicals.

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O4/c1-32-23-13-7-5-11-21(23)28-27(31)25-24(20-10-4-6-12-22(20)33-25)29-26(30)19-15-14-17-8-2-3-9-18(17)16-19/h2-16H,1H3,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZVPXWQAGIKFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-naphthamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)

![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)

![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)